molecular formula C21H45N6Y B6309669 Tris(N,N'-di-i-propylformamidinato)yttrium(III), 97% CAS No. 2409013-69-8

Tris(N,N'-di-i-propylformamidinato)yttrium(III), 97%

カタログ番号 B6309669
CAS番号: 2409013-69-8
分子量: 470.5 g/mol
InChIキー: TZKYHKDAOQFECV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% is a chemical compound with the molecular formula C21H45N6Y . It is a light beige-yellow solid and is air and moisture sensitive .


Molecular Structure Analysis

The molecular structure of Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% is represented by the formula C21H45N6Y . The molecular weight of the compound is 470.53 .


Chemical Reactions Analysis

Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% has been used as a precursor in a water-assisted thermal atomic layer deposition (ALD) process for the fabrication of high-quality Y2O3 thin films . This precursor exhibits distinct advantages such as improved chemical and thermal stability over the existing Y2O3 ALD precursors .


Physical And Chemical Properties Analysis

Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% is a light beige-yellow solid . It is air and moisture sensitive . The molecular weight of the compound is 470.53 .

科学的研究の応用

Atomic Layer Deposition (ALD) Precursor

Tris(N,N’-di-i-propylformamidinato)yttrium(III) serves as an excellent precursor for ALD, a technique used to deposit thin films with atomic precision . The compound’s thermal stability and reactivity with water make it suitable for creating high-quality yttrium oxide (Y2O3) thin films . These films are integral in fabricating electronic devices due to their dielectric properties, contributing to advancements in semiconductor technology .

Electronics and Semiconductor Applications

In the realm of electronics, this yttrium compound is utilized to produce electronic-grade materials for semiconductor applications . Its role in developing Y2O3 thin films is crucial, as these films are used in metal-oxide-semiconductor (MOS) devices, impacting the performance of transistors and integrated circuits .

Catalysis

While direct references to catalytic applications of Tris(N,N’-di-i-propylformamidinato)yttrium(III) are limited, organometallic compounds like this are often explored for their potential as catalysts in chemical reactions. They can facilitate various industrial processes, including polymerization and organic synthesis .

Energy Storage

The application of this compound in energy storage is not directly documented. However, the development of Y2O3 thin films via ALD can be significant for energy storage technologies. These films can serve as insulating layers in batteries and capacitors, potentially improving energy density and efficiency .

Medicine

There is no direct evidence of Tris(N,N’-di-i-propylformamidinato)yttrium(III) being used in medical applications. However, yttrium and its compounds have been investigated for use in medical imaging and cancer treatment, suggesting potential research avenues for this compound in the future .

Environmental Science

Applications in environmental science for this specific yttrium compound are not explicitly mentioned. Nonetheless, materials like Y2O3 thin films could be explored for environmental monitoring devices or as coatings that react to environmental stimuli .

Materials Science

In materials science, Tris(N,N’-di-i-propylformamidinato)yttrium(III) is pivotal in the synthesis of advanced materials. The Y2O3 thin films produced using this compound are essential for developing new materials with specific electrical, optical, and mechanical properties .

Thin Film Deposition

Apart from ALD, this yttrium compound could be used in other thin film deposition techniques such as chemical vapor deposition (CVD). These methods are fundamental in creating layers of materials with precise control over thickness and composition, applicable in various high-tech industries .

Safety and Hazards

Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% is classified as a skin irritant and can cause serious eye irritation . It is recommended to handle it under inert gas and to wear protective gloves, eye protection, and face protection when handling it . In case of eye contact, it is advised to rinse cautiously with water for several minutes .

将来の方向性

Tris(N,N’-di-i-propylformamidinato)yttrium(III), 97% has shown promise as a precursor in the fabrication of high-quality Y2O3 thin films, which are used in various applications . Its improved chemical and thermal stability make it a valuable compound for future research and development in this area .

作用機序

Target of Action

Tris(N,N’-di-i-propylformamidinato)yttrium(III) is primarily used as a precursor in the atomic layer deposition (ALD) process . Its primary target is the surface of substrates where it is used to deposit thin films of yttrium oxide (Y2O3) .

Mode of Action

The compound interacts with its target (the substrate surface) through a water-assisted thermal ALD process . It exhibits improved chemical and thermal stability over existing Y2O3 ALD precursors . This leads to excellent thin film characteristics, including smoothness, homogeneity, and polycrystallinity .

Biochemical Pathways

These films are used in various applications, including as a potential gate dielectric in metal oxide semiconductor field effect transistors (MOSFETs), protective coatings, and waveguides in solid-state lasers .

Pharmacokinetics

Its properties such as high volatility and intrinsic reactivity are crucial for its function in the ald process .

Result of Action

The use of Tris(N,N’-di-i-propylformamidinato)yttrium(III) in the ALD process results in the deposition of high-quality Y2O3 thin films . These films exhibit a high relative permittivity and a large direct band gap, making them useful in various applications . For instance, they meet the requirements of gate oxides for complementary metal-oxide-semiconductor (CMOS) based applications .

Action Environment

The action of Tris(N,N’-di-i-propylformamidinato)yttrium(III) is influenced by environmental factors such as temperature and the presence of water . The compound is used in a wide temperature range of 150 °C to 325 °C in a water-assisted thermal ALD process . It is also noted to be air sensitive and moisture sensitive .

特性

IUPAC Name

propan-2-yl(propan-2-yliminomethyl)azanide;yttrium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H15N2.Y/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKYHKDAOQFECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[Y+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45N6Y
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl(propan-2-yliminomethyl)azanide;yttrium(3+)

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